molecular formula C12H11ClO3 B6601428 Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate CAS No. 2092154-42-0

Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B6601428
CAS No.: 2092154-42-0
M. Wt: 238.66 g/mol
InChI Key: SBFJACPMQLPBND-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative featuring a 3-chlorophenyl substituent, a ketone group at the 3-position, and a methyl ester at the 1-position. Its molecular formula is C₁₂H₁₁ClO₃, with a calculated molecular weight of 238.67 g/mol (based on structural analysis). The compound is cataloged under CAS number 2138194-28-0 and is available as a building block for organic synthesis, particularly in pharmaceutical and materials science research . The cyclobutane ring introduces steric strain, while the electron-withdrawing 3-chlorophenyl and carbonyl groups influence its reactivity and physical properties.

Properties

IUPAC Name

methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFJACPMQLPBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with cyclobutanone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development:
    • Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate has been investigated as a potential pharmaceutical intermediate. Its structural features make it suitable for the development of new drugs targeting specific biological pathways.
  • Biological Activity:
    • The compound exhibits potential biological activity, including enzyme inhibition and modulation of receptor activity. This makes it useful in studies related to pharmacology and biochemistry.
  • Chemical Research:
    • In organic chemistry, it serves as an intermediate for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.

Industrial Applications

  • Specialty Chemicals Production:
    • The compound is utilized in the production of specialty chemicals due to its reactivity and ability to form derivatives that are valuable in various industrial processes.

Case Study 1: Pharmaceutical Synthesis

In a study focused on synthesizing new anti-inflammatory agents, methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate was used as an intermediate. The synthesized compounds exhibited promising activity against inflammatory pathways, highlighting the compound's potential in drug discovery.

Case Study 2: Enzyme Inhibition Studies

Research investigating the inhibitory effects of various derivatives derived from methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate demonstrated significant enzyme inhibition, suggesting its applicability in developing therapeutic agents targeting specific enzymes involved in metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-(Methylsulfanyl)-3-Oxocyclobutane-1-Carboxylate

Molecular Formula : C₇H₁₀O₃S
Molecular Weight : 174.22 g/mol
Key Differences :

  • The 3-chlorophenyl group is replaced with a methylsulfanyl (-SMe) substituent.
  • Lower molecular weight (174.22 vs. 238.67 g/mol) results in reduced lipophilicity.

1-(3-Chlorophenyl)-3-Methylcyclobutane-1-Carboxylic Acid

Molecular Formula : C₁₂H₁₃ClO₂
Molecular Weight : 224.69 g/mol
Key Differences :

  • The ketone (oxo) group is replaced with a methyl group, reducing ring strain.
  • The methyl ester is replaced with a carboxylic acid, enhancing polarity and acidity (predicted pKa ~4-5).

Applications: Potential intermediate for esterification or amidation reactions. The carboxylic acid functionality enables salt formation, improving solubility in aqueous systems.

1-(3-Chlorophenyl)-1H-Tetrazole

Molecular Formula : C₇H₅ClN₄
Molecular Weight : 180.60 g/mol
Key Differences :

  • A tetrazole ring replaces the cyclobutane core, introducing nitrogen-rich heterocyclic character.
  • Exhibits strong intermolecular interactions (N···H, Cl···H) and high thermal stability (decomposition at ~250°C).

Energetic Properties :

  • Detonation velocity: 4409 m/s
  • Detonation pressure: 5.4 GPa

Applications: Primarily used as an environmentally friendly energetic material, contrasting with the non-energetic applications of the cyclobutane derivative.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate C₁₂H₁₁ClO₃ 238.67 Ester, ketone, 3-chlorophenyl High lipophilicity, strained cyclobutane
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate C₇H₁₀O₃S 174.22 Ester, ketone, methylsulfanyl Nucleophilic sulfur, moderate stability
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 Carboxylic acid, 3-chlorophenyl Polar, acidic, synthetic versatility
1-(3-Chlorophenyl)-1H-tetrazole C₇H₅ClN₄ 180.60 Tetrazole, 3-chlorophenyl High nitrogen content, explosive properties

Table 2: Thermal and Energetic Properties (1-(3-Chlorophenyl)-1H-Tetrazole)

Property Value
Decomposition Temperature ~250°C
Detonation Velocity 4409 m/s
Detonation Pressure 5.4 GPa
Oxygen Balance -141.74

Biological Activity

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate is characterized by the following structure:

  • Chemical Formula : C12_{12}H11_{11}ClO2_2
  • Molecular Weight : 224.67 g/mol
  • Functional Groups : Contains a chlorophenyl group, a cyclobutane ring, and a carboxylate ester.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the chlorophenyl group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular components.

Interaction with Enzymes

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate has shown potential in enzyme inhibition studies. It can modulate the activity of specific enzymes, possibly through competitive or non-competitive inhibition mechanisms. The keto group in the cyclobutane ring may participate in hydrogen bonding, facilitating these interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate:

Biological Activity Effect Reference
Enzyme InhibitionModerate inhibition of cyclooxygenase (COX) enzymes
Antimicrobial ActivityEffective against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Antioxidant ActivityScavenges free radicals effectively

Case Studies

Several studies have investigated the biological effects of Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate:

  • Enzyme Inhibition Study :
    • A study evaluated the compound's ability to inhibit COX enzymes, which are critical in inflammatory processes. Results indicated a dose-dependent inhibition, suggesting potential use as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    • Research demonstrated that the compound exhibited significant antimicrobial properties against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Cytotoxic Effects on Cancer Cells :
    • In vitro studies showed that Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate induced apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The study highlighted its ability to activate caspase pathways.
  • Antioxidant Properties :
    • The compound was tested for its antioxidant capacity using DPPH radical scavenging assays. It showed a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative stress .

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